![molecular formula C19H25N5O2 B158527 1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione CAS No. 133563-07-2](/img/structure/B158527.png)
1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione, also known as theophylline-7-acetic acid, is a synthetic compound that belongs to the xanthine family. It is a potent phosphodiesterase inhibitor and has been extensively studied for its biochemical and physiological effects.
Mechanism Of Action
1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione works by inhibiting the activity of phosphodiesterase enzymes, which are responsible for breaking down cyclic nucleotides such as cyclic AMP and cyclic GMP. By inhibiting phosphodiesterase, the levels of cyclic AMP and cyclic GMP increase, leading to relaxation of smooth muscles and bronchodilation. It also has a positive inotropic effect on the heart, increasing cardiac output and improving cardiac function.
Biochemical And Physiological Effects
1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione has a number of biochemical and physiological effects. It has been shown to increase the levels of cyclic AMP and cyclic GMP, leading to relaxation of smooth muscles and bronchodilation. It also increases the contractility of cardiac muscle, leading to improved cardiac function. Additionally, it has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione has a number of advantages and limitations for lab experiments. One advantage is that it is a well-studied compound with a known mechanism of action, making it a useful tool for studying the effects of phosphodiesterase inhibition. However, it also has limitations, such as its potential toxicity and the need for careful dosing to avoid adverse effects.
Future Directions
There are a number of future directions for research on 1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione. One area of interest is its potential use in the treatment of cardiovascular diseases, such as heart failure and hypertension. Another area of interest is its anti-inflammatory effects, which could make it a useful tool for studying the role of inflammation in disease. Additionally, further research is needed to better understand the potential toxic effects of this compound and to develop safer dosing strategies.
Synthesis Methods
The synthesis of 1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione involves the reaction of 1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione with acetic anhydride in the presence of a catalyst. The product is then purified through recrystallization to obtain a white crystalline powder.
Scientific Research Applications
1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione has been extensively studied for its potential therapeutic applications. It has been shown to have bronchodilator effects and is used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). It has also been studied for its potential use in the treatment of cardiovascular diseases, such as heart failure and hypertension, due to its ability to improve cardiac function and reduce blood pressure.
properties
CAS RN |
133563-07-2 |
|---|---|
Product Name |
1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione |
Molecular Formula |
C19H25N5O2 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
1,3-dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione |
InChI |
InChI=1S/C19H25N5O2/c1-14(12-15-8-6-5-7-9-15)21(2)10-11-24-13-20-17-16(24)18(25)23(4)19(26)22(17)3/h5-9,13-14H,10-12H2,1-4H3 |
InChI Key |
CYWYUYISKCGNTK-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1)N(C)CCN2C=NC3=C2C(=O)N(C(=O)N3C)C |
Canonical SMILES |
CC(CC1=CC=CC=C1)N(C)CCN2C=NC3=C2C(=O)N(C(=O)N3C)C |
synonyms |
7-(2-(1-methyl-2-phenyl-ethylamino)propyl)theophylline 7-(2-(1-methyl-2-phenyl-ethylamino)propyl)theophylline, (+)-isomer 7-(2-(1-methyl-2-phenyl-ethylamino)propyl)theophylline, (+-)-isomer MPEAPT |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



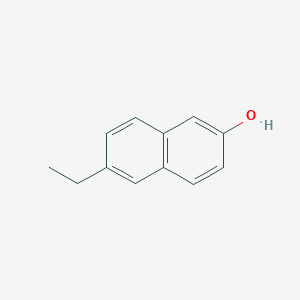
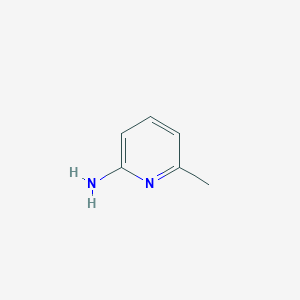
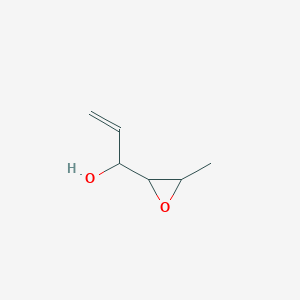
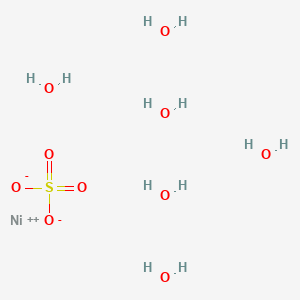
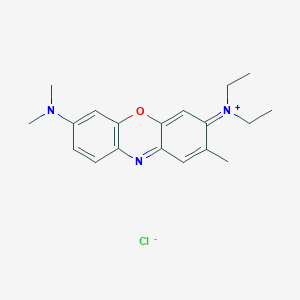
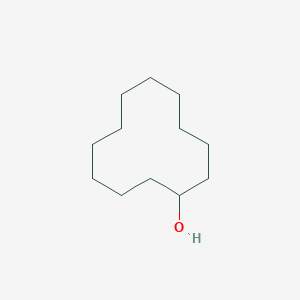
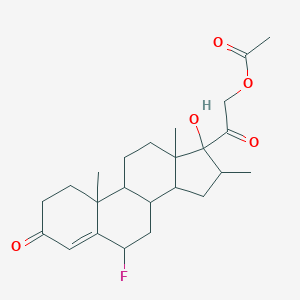
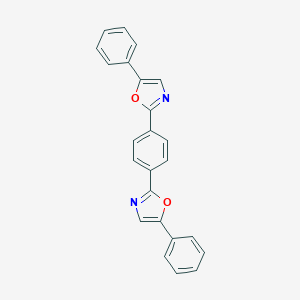
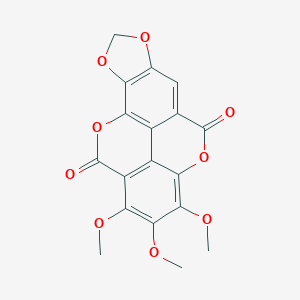
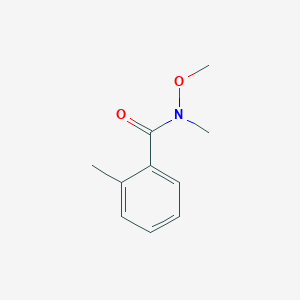
![2-{[(4-Aminophenyl)sulfonyl]amino}benzoic acid](/img/structure/B158467.png)
![2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B158468.png)
![[(2S)-2-hydroxy-3-(4-hydroxynaphthalen-1-yl)oxypropyl]-propan-2-ylazanium;chloride](/img/structure/B158470.png)
![1-Cyclobutene-1-carboxylicacid,3-ethylidene-4-methyl-,methylester,[R-(Z)]-](/img/structure/B158474.png)